(S)-Benzyl 2-azido-2-phenylethanoate
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Overview
Description
(S)-Benzyl 2-azido-2-phenylethanoate is an organic compound with the molecular formula C15H13N3O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 2-azido-2-phenylethanoate typically involves the azidation of a suitable precursor. One common method is the reaction of (S)-benzyl 2-bromo-2-phenylethanoate with sodium azide in an appropriate solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the azide ion replaces the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2-azido-2-phenylethanoate can undergo various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles depending on the desired product.
Cycloaddition: Alkynes, often in the presence of a copper catalyst.
Major Products Formed
Reduction: (S)-Benzyl 2-amino-2-phenylethanoate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(S)-Benzyl 2-azido-2-phenylethanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds.
Biology: Utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2-azido-2-phenylethanoate depends on the specific reaction it undergoes. For example, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by the electron-rich nature of the azide group and the electron-deficient nature of the alkyne.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-azido-2-phenylethanoate: The non-chiral version of the compound.
Phenyl 2-azido-2-phenylethanoate: Similar structure but with a phenyl group instead of a benzyl group.
2-Azido-2-phenylethanoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(S)-Benzyl 2-azido-2-phenylethanoate is unique due to its chiral nature, which can impart specific biological activity and selectivity in reactions. Its azide group also makes it highly reactive and versatile in various chemical transformations.
Properties
IUPAC Name |
benzyl (2S)-2-azido-2-phenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c16-18-17-14(13-9-5-2-6-10-13)15(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFSGEMBCYIUIQ-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](C2=CC=CC=C2)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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